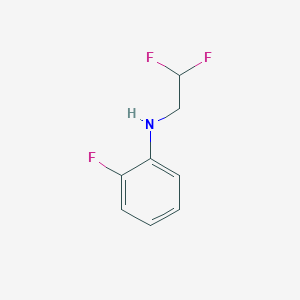

N-(2,2-difluoroethyl)-2-fluoroaniline

Descripción general

Descripción

N-(2,2-difluoroethyl)-2-fluoroaniline is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

A compound with a similar structure, flupyradifurone, acts as a competitive modulator on the nicotinic acetylcholine receptor of pests and vectors .

Mode of Action

Flupyradifurone, a compound with a similar structure, has a similar mode of action as the neonicotinoids . It interacts with its targets by acting as a competitive modulator on the nicotinic acetylcholine receptor .

Biochemical Pathways

Compounds with similar structures have been involved in various organic synthesis reactions .

Pharmacokinetics

A compound with a similar structure, flupyradifurone, has a high rate of uptake by plants and crops . This suggests that N-(2,2-difluoroethyl)-2-fluoroaniline might also have significant bioavailability.

Result of Action

Compounds with similar structures have shown to be effective at controlling pests such as aphids and whiteflies .

Action Environment

A compound with a similar structure, flupyradifurone, has been shown to be effective in environments rich in reactive oxygen species (ros), such as tumors or inflamed tissues .

Actividad Biológica

N-(2,2-difluoroethyl)-2-fluoroaniline is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound's structure consists of a fluoroaniline backbone with a difluoroethyl substituent. This configuration enhances its lipophilicity and metabolic stability, which are critical factors influencing biological activity.

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Difluoroethyl group attached to the 2-position of aniline | Increased metabolic stability and lipophilicity |

| 2-Fluoroaniline | One fluorine atom on the aniline ring | Lacks the difluoroethyl group |

| 4-Fluoroaniline | One fluorine atom para to the amino group | Different regioselectivity in electrophilic reactions |

Fluorinated compounds like this compound often exhibit enhanced biological properties due to their ability to interact with various biological targets. The presence of fluorine atoms can modify the electronic properties of the compound, potentially leading to increased binding affinity for enzymes and receptors.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic effects.

- Antitumor Activity : Fluorinated compounds have been shown to possess antitumor properties through mechanisms such as topoisomerase inhibition and interference with DNA replication processes.

Antiviral Properties

Research has indicated that fluorinated nucleosides, which share structural similarities with this compound, have demonstrated significant antiviral activity. For instance, 2′-fluorinated nucleosides have been effective against various viral infections, including HIV and HCV. These findings suggest that this compound could possess similar antiviral properties due to its structural characteristics .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the fluorination pattern significantly affect biological activity. For example, compounds with multiple fluorine substitutions often exhibit enhanced potency against specific biological targets compared to their non-fluorinated counterparts .

A comparative analysis of different derivatives revealed that the introduction of difluoroethyl groups can improve the inhibitory activity against topoisomerase II, a critical enzyme involved in DNA replication .

Propiedades

IUPAC Name |

N-(2,2-difluoroethyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIICTGRTVBJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.